1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile
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Overview
Description
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a decahydrocyclohepta[b]pyrrole ring system, which is further functionalized with an acetyloxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of an acid catalyst to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The nitrile and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors (FGFRs).
Pyrrole-2-carbonitrile: Used as a heterocyclic building block in synthetic chemistry.
Uniqueness
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile (CAS Number: 88500-13-4) is a heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol. Its structure includes a decahydrocyclohepta[b]pyrrole ring system, an acetyloxy group, and a nitrile group, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 88500-13-4 |
Molecular Formula | C12H18N2O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
SMILES | CC(=O)N1C2CCCCCC2CC1C#N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound's nitrile and acetyloxy groups play crucial roles in these interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors, affecting signal transduction processes.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities that could be leveraged in medicinal chemistry and pharmacology.
Anticancer Potential
Heterocyclic compounds have been extensively studied for their anticancer properties. The unique structure of this compound may provide a scaffold for developing new anticancer agents. Research into similar compounds has revealed potential for inhibiting tumor growth by targeting specific cancer cell pathways.
Case Study 1: Synthesis and Biological Evaluation
In a study exploring the synthesis of pyrrole derivatives, researchers synthesized various analogs of this compound. These analogs were evaluated for their biological activity against cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of functional groups in determining the biological efficacy of pyrrole-based compounds. The introduction of electron-withdrawing groups significantly increased the potency against specific enzyme targets. This suggests that further modifications to this compound could yield more effective derivatives for therapeutic applications .
Properties
CAS No. |
88500-13-4 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H18N2O/c1-9(15)14-11(8-13)7-10-5-3-2-4-6-12(10)14/h10-12H,2-7H2,1H3 |
InChI Key |
ADRBSTWEALZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCCCC2CC1C#N |
Origin of Product |
United States |
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